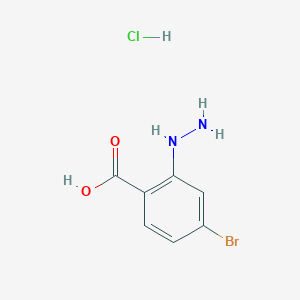
4-Bromo-2-hydrazinylbenzoic acid hydrochloride
Descripción general
Descripción
4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 . It has a molecular weight of 267.51 . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 267.51 . The compound is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Bioorthogonal Coupling Reactions
4-Bromo-2-hydrazinylbenzoic acid hydrochloride has been used in bioorthogonal coupling reactions. In a study by Ozlem Dilek et al. (2015), the compound, in combination with 2-formylphenylboronic acid, was used to form a stable product in neutral aqueous solution. This reaction was orthogonal to protein functional groups and could be useful for couplings under physiologically compatible conditions.
Synthesis of Novel Heterocyclic Compounds
Research by M. El-Hashash et al. (2015) highlights the use of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in synthesizing a series of heterocyclic compounds, like aroylacrylic acids, pyridazinones, and furanones. These compounds were prepared for potential antibacterial activities, demonstrating the broad application of the chemical in synthesizing biologically active molecules.
Synthesis of Spirooxazines
4-Bromo-2-hydrazinylbenzoic acid hydrochloride was utilized in the synthesis of photochromic polymer materials. Yang Zhi-fan (2012) research demonstrates its use in creating N-methyl-5-carboxyl-9-hydroxyl spirooxazine and N-Carboxy ethyl-9'-hydroxy spirooxazine. These compounds, containing functional groups, can self-condense or graft onto different polymers for enhanced photochromic properties.
Synthesis of Antimicrobial Compounds
A study by Łukasz Popiołek and Anna Biernasiuk (2016) used hydrazide-hydrazones of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride to synthesize compounds with high bacteriostatic or bactericidal activity against Gram-positive bacteria, highlighting its potential in creating new antimicrobial agents.
Synthesis of Anticancer Drug Intermediates
4-Bromo-2-hydrazinylbenzoic acid hydrochloride is also instrumental in synthesizing key intermediates for anticancer drugs. In a study focused on thymidylate synthase inhibitors, Cao Sheng-li (2004) described the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a critical intermediate in certain anticancer drug syntheses, starting from compounds including 4-bromo-2-hydrazinylbenzoic acid hydrochloride.
Polymer Synthesis
In a study by Hanaa G. Attiya et al. (2022), 2-hydrazinylbenzo[d]thiazole, a derivative of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, was used for the production of novel carrier polymers. These polymers demonstrated antibacterial activities and potential for anticancer applications.
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-hydrazinylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTJBCCDBRFUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-hydrazinylbenzoic acid hydrochloride | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

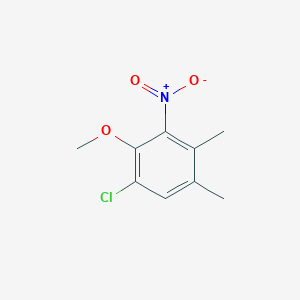
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)

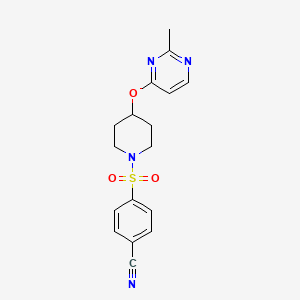
![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)
![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)
![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2887393.png)
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)
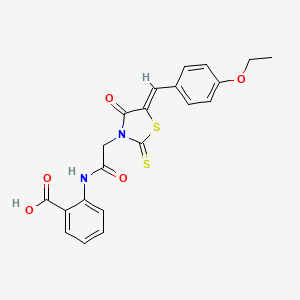
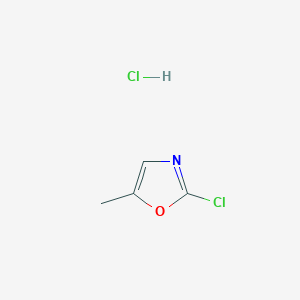
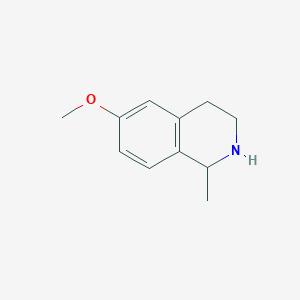


![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)